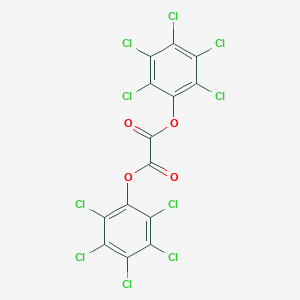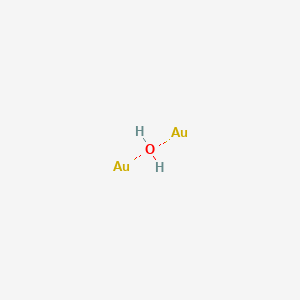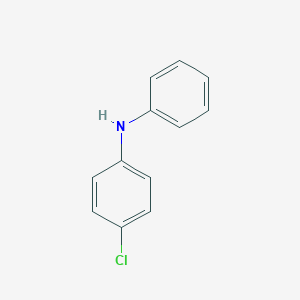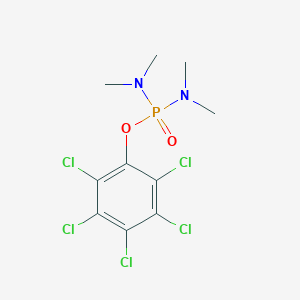
Phosphorodiamidic acid, tetramethyl-, pentachlorophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodiamidic acid, tetramethyl-, pentachlorophenyl ester, commonly known as leptophos, is a highly toxic organophosphate insecticide. It is widely used in agriculture for controlling pests on crops such as cotton, rice, and vegetables. Despite its effectiveness in pest control, leptophos has been banned in many countries due to its harmful effects on human health and the environment.
Mecanismo De Acción
Leptophos works by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine. This inhibition leads to the accumulation of acetylcholine, which overstimulates the nervous system and leads to paralysis and death of the insect.
Efectos Bioquímicos Y Fisiológicos
Leptophos has been shown to have harmful effects on human health. It is highly toxic and can cause acute poisoning, which can lead to symptoms such as nausea, vomiting, diarrhea, abdominal pain, headache, dizziness, and difficulty breathing. Chronic exposure to leptophos has been linked to neurological disorders, such as Parkinson's disease, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Leptophos is a potent insecticide and is widely used in laboratory experiments to study the effects of organophosphate insecticides on insects. However, due to its toxicity, it requires careful handling and disposal. Leptophos is also highly regulated and is banned in many countries, which limits its availability for research purposes.
Direcciones Futuras
There is a need for further research into the effects of leptophos on human health and the environment. Studies should focus on developing safer alternatives to leptophos that are effective in controlling pests while minimizing the risks to human health and the environment. Additionally, research should focus on developing methods for the safe disposal of leptophos and other hazardous chemicals to minimize their impact on the environment.
Métodos De Síntesis
Leptophos is synthesized by the reaction of phosphorus oxychloride with N,N,N',N'-tetramethylphosphorodiamidic acid and pentachlorophenol. The resulting product is a yellowish-brown liquid with a faint phenolic odor.
Aplicaciones Científicas De Investigación
Leptophos has been extensively studied for its insecticidal properties. It is used in scientific research to study the effects of organophosphate insecticides on the nervous system of insects. Leptophos has been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for proper nerve function. This inhibition leads to the accumulation of acetylcholine, which results in overstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
Propiedades
Número CAS |
1440-97-7 |
|---|---|
Nombre del producto |
Phosphorodiamidic acid, tetramethyl-, pentachlorophenyl ester |
Fórmula molecular |
C10H12Cl5N2O2P |
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
N-[dimethylamino-(2,3,4,5,6-pentachlorophenoxy)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C10H12Cl5N2O2P/c1-16(2)20(18,17(3)4)19-10-8(14)6(12)5(11)7(13)9(10)15/h1-4H3 |
Clave InChI |
RBBJXBKKZWSEHR-UHFFFAOYSA-N |
SMILES |
CN(C)P(=O)(N(C)C)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
SMILES canónico |
CN(C)P(=O)(N(C)C)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Otros números CAS |
1440-97-7 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



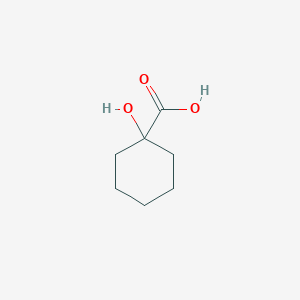
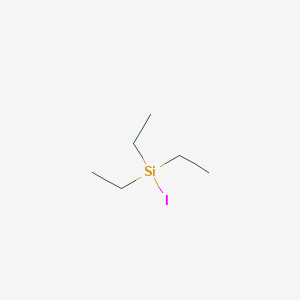
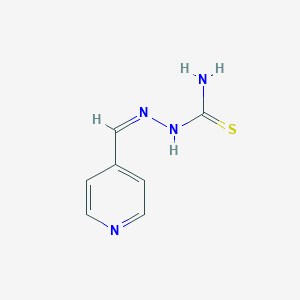
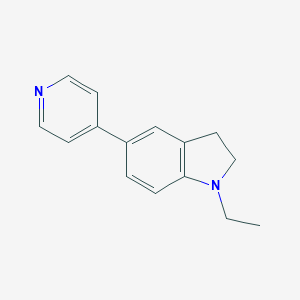
![Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, formate, (1R,2R,4R)-rel-](/img/structure/B72886.png)
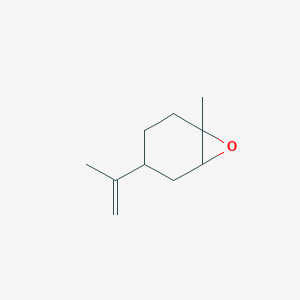
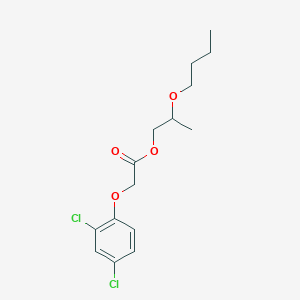
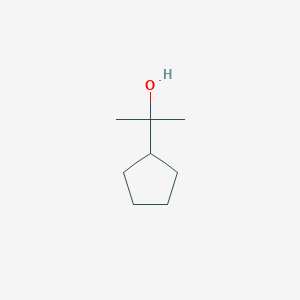
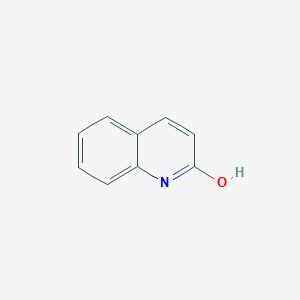
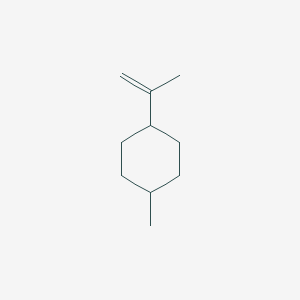
![2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid](/img/structure/B72902.png)
